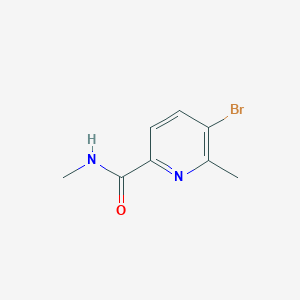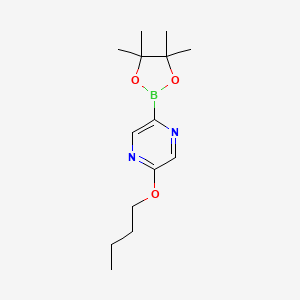![molecular formula C9H7NO3S B13844059 3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused thiophene and pyridine ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of methyl 3-(aminomethyl)benzoate with thieno[2,3-c]pyridine-2-carboxylic acid in the presence of hydrogen chloride . The reaction mixture is then diluted with water and extracted with ethyl acetate to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions
3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The methoxy group and other positions on the ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups at specific positions on the ring.
科学的研究の応用
3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of kinase inhibitors, which are crucial for regulating various biological processes.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
作用機序
The mechanism of action of 3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid involves its interaction with molecular targets such as kinases. The compound’s structure allows it to bind to the ATP-binding site of kinases, inhibiting their activity. This interaction is facilitated by hydrogen bonds and hydrophobic interactions within the kinase’s active site .
類似化合物との比較
Similar Compounds
Thieno[2,3-c]pyridine-2-carboxylic acid: A closely related compound with similar structural features.
Pyridinecarboxylic acids: Including picolinic acid, nicotinic acid, and isonicotinic acid, which share the pyridine ring but differ in their functional groups and positions.
Uniqueness
3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid is unique due to the presence of both a methoxy group and a fused thiophene-pyridine ring system. This combination provides distinct electronic and steric properties, making it a valuable scaffold for drug discovery and other applications .
特性
分子式 |
C9H7NO3S |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
3-methoxythieno[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-13-7-5-4-10-3-2-6(5)14-8(7)9(11)12/h2-4H,1H3,(H,11,12) |
InChIキー |
FDUTVOJUYAOAQJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(SC2=C1C=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)












